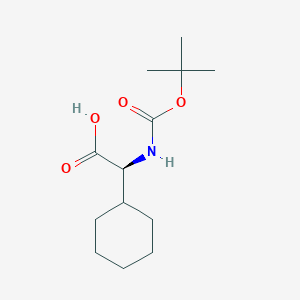

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Beschreibung

Significance of Boc-L-Cyclohexylglycine in Chemical Synthesis and Medicinal Chemistry

The importance of Boc-L-cyclohexylglycine in chemical synthesis and medicinal chemistry is multifold, primarily revolving around its utility as a protected amino acid for peptide synthesis and as a structural motif in the development of bioactive molecules. smolecule.comguidechem.com The Boc group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions, which prevents unwanted reactions during the stepwise assembly of peptides. smolecule.comgenscript.com

In the realm of medicinal chemistry, the incorporation of Boc-L-cyclohexylglycine into peptide structures can significantly influence their pharmacological properties. The cyclohexyl side chain, being a bulky and hydrophobic group, can enhance the metabolic stability of peptides by sterically hindering enzymatic degradation. smolecule.com This property is particularly valuable in the design of peptide-based drugs, which are often limited by their short half-lives in vivo.

Furthermore, the unique stereochemistry and hydrophobicity of the cyclohexylglycine residue can modulate the binding affinity and selectivity of peptides for their biological targets. smolecule.comchemimpex.com Researchers utilize this to fine-tune the structure-activity relationships (SAR) of drug candidates. smolecule.com For instance, studies have shown that modifications to the cyclohexyl group can influence interactions with receptors and enzymes. smolecule.com

A notable application of Boc-L-cyclohexylglycine is in the synthesis of antiviral agents. Research has demonstrated its use as a reactant in the preparation of potent inhibitors of the Hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle. diva-portal.orgdiva-portal.org Additionally, L-cyclohexylglycine has been incorporated into analogs of the chemokine RANTES, leading to the development of highly potent HIV entry inhibitors. pnas.org These studies underscore the critical role of this non-natural amino acid in generating novel therapeutic leads.

The compound is also instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins. researchgate.net Boc-L-cyclohexylglycine has been used in the synthesis of IAP (Inhibitor of Apoptosis Protein) ligands, which are components of PROTACs. researchgate.net

Historical Context and Evolution of Boc-L-Cyclohexylglycine Applications

The application of Boc-L-cyclohexylglycine is intrinsically linked to the broader history of peptide chemistry and the development of protecting group strategies. The introduction of the tert-butoxycarbonyl (Boc) protecting group was a pivotal moment in the evolution of solid-phase peptide synthesis (SPPS), a technique introduced by R.B. Merrifield in 1963 that revolutionized the field. rsc.org Boc chemistry provided a robust and reliable method for the sequential addition of amino acids, enabling the synthesis of complex peptides with high purity. genscript.comopenaccessjournals.com

Initially, research focused on the 20 proteinogenic amino acids. However, to overcome the limitations of natural peptides, such as poor stability and low bioavailability, chemists began to incorporate non-natural or unnatural amino acids (UAAs) into peptide sequences. wiley.comnih.gov This expansion of the amino acid repertoire allowed for the creation of peptidomimetics with enhanced therapeutic properties. wiley.com

The use of non-natural amino acids like cyclohexylglycine represents a strategic evolution in peptide design. Early applications focused on improving resistance to proteolytic degradation. rsc.org Over time, the applications have become more sophisticated, with researchers leveraging the unique structural and physicochemical properties of UAAs to fine-tune biological activity, receptor selectivity, and pharmacokinetic profiles. smolecule.comchemimpex.com The evolution of analytical techniques and a deeper understanding of protein-protein interactions have further fueled the exploration of peptides containing residues like L-cyclohexylglycine. smolecule.com

Scope and Research Aims of Boc-L-Cyclohexylglycine Studies

The research endeavors involving Boc-L-cyclohexylglycine are diverse, yet they share common underlying objectives aimed at advancing our understanding and application of peptide and medicinal chemistry.

A primary research aim is the design and synthesis of novel therapeutic agents . guidechem.comchemimpex.com This includes the development of inhibitors for various enzymes, such as viral proteases, and modulators of receptor function. chemimpex.comdiva-portal.orgpnas.org The goal is to create more potent, selective, and stable drug candidates.

Another significant area of research is the investigation of structure-activity relationships (SAR) . smolecule.com By systematically incorporating Boc-L-cyclohexylglycine and its analogs into peptide sequences, researchers can probe the specific interactions between a ligand and its biological target. This knowledge is crucial for the rational design of improved therapeutics. For example, studies have explored how the cyclohexyl group influences binding affinity and functional activity. smolecule.compnas.org

Furthermore, Boc-L-cyclohexylglycine is utilized in studies aimed at enhancing the drug-like properties of peptides . This includes improving metabolic stability, cell permeability, and oral bioavailability. The hydrophobic nature of the cyclohexyl side chain is often exploited for this purpose. chemimpex.com

The compound also serves as a valuable tool in biochemical and biophysical studies . chemimpex.com Peptides containing L-cyclohexylglycine can be used as probes to study protein folding, protein-protein interactions, and the dynamics of biological systems. smolecule.com

Finally, research extends to the development of novel biomaterials . The unique properties of peptides incorporating Boc-L-cyclohexylglycine can be harnessed to create self-assembling structures for applications in drug delivery and tissue engineering. smolecule.com

| Property | Description |

| CAS Number | 109183-71-3 guidechem.com |

| Molecular Formula | C13H23NO4 nih.gov |

| Molecular Weight | 257.33 g/mol nih.gov |

| Appearance | White to off-white powder guidechem.comruifuchemical.com |

| Melting Point | Approximately 83°C smolecule.com |

| Solubility | Soluble in methanol (B129727), slightly soluble in water smolecule.comguidechem.com |

| Chirality | L-configuration smolecule.com |

| Application Area | Research Focus |

| Medicinal Chemistry | Development of antiviral agents (HIV, HCV), enzyme inhibitors, and PROTACs chemimpex.comdiva-portal.orgpnas.orgresearchgate.net |

| Peptide Synthesis | Building block in solid-phase peptide synthesis (SPPS) smolecule.com |

| Structure-Activity Relationship (SAR) Studies | Modulation of peptide binding affinity and selectivity smolecule.com |

| Biomaterials Science | Creation of self-assembling peptide structures smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426481 | |

| Record name | Boc-L-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109183-71-3 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109183-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereochemistry of Boc L Cyclohexylglycine and Its Derivatives

Advanced Synthetic Methodologies for Boc-L-Cyclohexylglycine

The synthesis of Boc-L-cyclohexylglycine can be achieved through various methodologies, each with distinct advantages and applications. These methods can be broadly categorized into direct and indirect approaches, with a significant focus on maintaining the desired stereochemistry.

Direct Approach: This strategy involves the direct protection of the amino group of L-cyclohexylglycine with a tert-butoxycarbonyl (Boc) group. A common method begins with (S)-Aminocyclohexyl acetate (B1210297) hydrochloride, which is treated with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like sodium bicarbonate. guidechem.com The reaction proceeds by nucleophilic attack of the amino group on the Boc-anhydride, leading to the formation of the N-Boc protected amino acid. guidechem.comorgsyn.org

Indirect Approach: An alternative route starts from an aromatic amino acid precursor, such as L-phenylglycine. acs.org This precursor undergoes catalytic hydrogenation to reduce the aromatic ring to a cyclohexane (B81311) ring, yielding L-cyclohexylglycine. acs.org The resulting L-cyclohexylglycine is then protected with a Boc group in a separate step, typically using di-tert-butyl dicarbonate under basic conditions. orgsyn.orgacs.org This two-step process allows for the synthesis of cyclohexylglycine from more readily available aromatic amino acids.

| Approach | Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Direct | (S)-Aminocyclohexyl acetate hydrochloride | Di-tert-butyl dicarbonate, Sodium bicarbonate | None | Boc-L-Cyclohexylglycine |

| Indirect | L-Phenylglycine | H₂, Rhodium on alumina (B75360) catalyst; then Di-tert-butyl dicarbonate | L-Cyclohexylglycine | Boc-L-Cyclohexylglycine |

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of amino acid derivatives for pharmaceutical applications. For Boc-L-cyclohexylglycine, this means preserving the (S)-configuration.

In the indirect approach starting from L-phenylglycine, the catalytic hydrogenation step is critical. The use of rhodium on carbon (Rh-C) or rhodium on alumina (Rh-Al₂O₃) under acidic conditions has been shown to effectively reduce the phenyl ring without causing racemization of the chiral center. acs.org This ensures that the L-configuration of the starting amino acid is retained in the L-cyclohexylglycine product. acs.org

More advanced methodologies for synthesizing functionalized cyclohexylglycines with high stereocontrol have also been developed. For instance, a chelated Kazmaier–Claisen rearrangement has been employed to prepare chiral, substituted cyclohexylglycine derivatives. This method provides a way to control the stereochemistry of the final product, although it is applied to more complex derivatives rather than the direct synthesis of Boc-L-cyclohexylglycine itself. The principles of asymmetric synthesis, such as using chiral catalysts or auxiliaries, are central to producing enantiomerically pure forms of complex amino acids. rsc.org

Transitioning the synthesis of Boc-L-cyclohexylglycine from a laboratory scale to large-scale industrial production presents several challenges. Key issues include cost-effectiveness, safety, catalyst efficiency and recovery, and consistent yield and purity. The use of di-tert-butyl dicarbonate is favored for large-scale Boc protection due to its high reactivity and the simple workup procedures required, which involve removing gaseous byproducts. orgsyn.org

Innovations in process optimization focus on several areas:

Catalyst Selection: For the hydrogenation step in the indirect method, optimizing the catalyst (e.g., rhodium on a specific support) and its loading is crucial for maximizing efficiency and minimizing costs. acs.org

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and pH can significantly improve reaction rates and yields. researchgate.net For instance, acylation with di-tert-butyl dicarbonate can proceed efficiently without strict pH control, simplifying the large-scale process. orgsyn.org

Continuous Flow Chemistry: Modern approaches like continuous-flow systems are being explored for safer and more efficient production of chemical intermediates, which could be applied to key steps in the synthesis, such as those involving potentially hazardous reagents or intermediates.

Precursor Compounds and their Synthetic Routes

The availability and synthesis of key precursors are fundamental to the production of Boc-L-cyclohexylglycine. The primary precursor is cyclohexylglycine itself, which is often synthesized from aromatic amino acids.

The most direct precursor for L-cyclohexylglycine is L-phenylglycine. The synthesis involves the catalytic hydrogenation of the phenyl ring. This reduction is a well-established method for converting aromatic amino acids to their corresponding cycloalkyl derivatives. acs.org

The reaction typically employs a rhodium catalyst, such as Rh on alumina, and is carried out with hydrogen gas at elevated pressure. acs.org The process is performed in an aqueous basic solution (e.g., aqueous sodium hydroxide). acs.org After hydrogenation, the reaction mixture is filtered to remove the catalyst, and the pH is adjusted to precipitate the L-cyclohexylglycine product, which can be isolated in high yield. acs.org This method is advantageous as it starts from a commercially available aromatic amino acid and proceeds without racemization. acs.org

| Starting Material | Catalyst | Solvent/Conditions | Pressure | Yield | Key Feature |

|---|---|---|---|---|---|

| L-Phenylglycine | Rhodium on alumina | Aqueous NaOH | 160 psig | 98% | No racemization |

| L-Phenylalanine | Rhodium on carbon | Acidic (HCl, H₂SO₄, or H₃PO₄) | Low pressure | Good | Reduction of phenyl ring |

Boc-L-cyclohexylglycine itself is a derivative of L-cyclohexylglycine, where the Boc group serves as a protecting group for the amine functionality, a crucial step for its use in peptide synthesis. chemimpex.com Another common derivative is Fmoc-L-cyclohexylglycine, which uses the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, also for application in solid-phase peptide synthesis. chemimpex.com

Further functionalization can be performed on the cyclohexylglycine scaffold to create novel derivatives with specific properties. Strategies include:

Substitution on the Cyclohexyl Ring: Introducing substituents onto the ring can modulate the compound's properties. Chemoenzymatic methods have been used to create functionalized cyclohexylglycines.

α-Methylation: The synthesis of α-methylcyclohexylglycine derivatives has been explored to create more sterically hindered amino acids.

Heterocycle Fusion: Fusing heterocyclic rings to the cyclohexylglycine structure has been investigated to develop novel dipeptidyl peptidase-IV inhibitors. crossref.org

C-H Bond Functionalization: Modern synthetic techniques, such as visible-light-driven direct α-C(sp³)–H bond functionalization, offer powerful tools for the precise modification of glycine (B1666218) derivatives, which could be applied to create novel analogs of cyclohexylglycine. mdpi.com

These derivatization strategies expand the chemical space accessible from the cyclohexylglycine core, enabling the development of compounds for various research and pharmaceutical applications. chemimpex.comchemimpex.com

Protecting Group Strategies in Boc-L-Cyclohexylglycine Synthesis

In the synthesis of peptides and other complex organic molecules incorporating Boc-L-cyclohexylglycine, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and guide the synthetic pathway toward the desired product. The tert-butyloxycarbonyl (Boc) group is a cornerstone of these strategies, offering a balance of stability and selective lability.

Role of the Boc Protecting Group in Peptide Synthesis

The primary role of the Boc (tert-butyloxycarbonyl) protecting group in peptide synthesis is to mask the α-amino group of an amino acid, such as L-cyclohexylglycine. peptide.comcreative-peptides.com This protection is crucial for several reasons:

Preventing Polymerization : By capping the highly nucleophilic α-amino group, the Boc group prevents the amino acid from reacting with itself or other activated amino acids in an uncontrolled manner. peptide.com

Enabling Stepwise Synthesis : It allows for a methodical, stepwise addition of amino acids to a growing peptide chain. libretexts.org In a typical solid-phase peptide synthesis (SPPS) cycle, the N-terminus of the resin-bound peptide is deprotected, and the next Boc-protected amino acid is then coupled to the newly freed amine. peptide.com

Ensuring Regioselectivity : The Boc group ensures that the coupling reaction occurs exclusively at the C-terminus of the incoming amino acid and the N-terminus of the peptide chain, directing the formation of the correct peptide bond. nih.gov

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride). libretexts.orgtotal-synthesis.com It is valued for its stability under a wide range of conditions, including the basic conditions often used for coupling reactions, while being readily removable under specific acidic conditions. total-synthesis.com This differential stability is the foundation of its utility in complex synthetic strategies.

Orthogonal Protection Schemes in Complex Molecule Synthesis

The synthesis of complex molecules, particularly peptides with multiple functional side chains, often requires an orthogonal protection scheme. nih.govjocpr.com Orthogonality in this context refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. total-synthesis.comuchicago.edu This allows for the selective unmasking of specific functional groups at precise stages of the synthesis.

The Boc group, being acid-labile, is a key component of many orthogonal strategies. total-synthesis.com It is compatible with protecting groups that are cleaved under different mechanisms, such as:

Base-labile groups : The most common example is the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed by treatment with a base like piperidine. creative-peptides.comtotal-synthesis.com A synthetic route could therefore involve the selective removal of an Fmoc group to extend a peptide chain while a Boc-protected side chain (on a lysine (B10760008) or ornithine residue, for instance) remains intact. creative-peptides.comresearchgate.net

Groups removed by hydrogenolysis : The Cbz (benzyloxycarbonyl) group is cleaved by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This allows for deprotection in the presence of acid-labile Boc groups and base-labile Fmoc groups.

Groups removed by transition metals : The Alloc (allyloxycarbonyl) group can be selectively removed using palladium catalysis, adding another layer of orthogonality. total-synthesis.com

This multi-layered approach is essential for synthesizing branched peptides, cyclic peptides, or peptides with post-translational modifications, where specific side chains must be addressed independently of the main peptide backbone. creative-peptides.comjocpr.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Alloc, tBu |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc, Alloc |

| Allyloxycarbonyl | Alloc | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, Cbz |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc |

Deprotection Methodologies and their Selectivity

The removal of the Boc group, or deprotection, is a critical step that must be efficient and selective to avoid damage to the peptide or premature removal of other protecting groups. creative-peptides.com

The most common method for Boc deprotection is acidolysis, typically using neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). libretexts.orgmasterorganicchemistry.comchempep.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com

tert-Butyl Cation Scavenging : This tert-butyl cation is a reactive electrophile that can cause unwanted side reactions, particularly alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), or cysteine (Cys). peptide.com To prevent this, "scavengers" such as dithioethane (DTE), thioanisole, or water are often added to the deprotection solution to trap the cation. peptide.comnih.gov

Selectivity : The selectivity of Boc deprotection is based on differential acid lability. While the Boc group is removed by moderate acids like TFA, other acid-labile groups require much stronger acids for cleavage. peptide.com For instance, the Boc/Bzl (benzyl) protection strategy relies on this principle. The Nα-Boc group is repeatedly cleaved with TFA during synthesis, while the benzyl-based side-chain protecting groups remain intact. These more robust groups are only removed at the final step of the synthesis using a very strong acid, such as hydrogen fluoride (B91410) (HF). peptide.comnih.gov

While TFA is standard, other reagents have been developed for specific applications, offering milder conditions or different selectivity profiles.

| Reagent/Method | Typical Conditions | Notes on Selectivity and Application |

|---|---|---|

| Trifluoroacetic Acid (TFA) | ~25-50% in DCM or neat TFA, room temp. peptide.comchempep.com | The most common method; requires scavengers for sensitive residues. peptide.com |

| Hydrogen Chloride (HCl) | 4 M in an anhydrous solvent like dioxane. arizona.edu | Can offer superior selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers. arizona.edu |

| Trimethylsilyl bromide (TMSBr) | Used with thioanisole/TFA. nih.gov | A weaker hard acid used in two-step cleavage procedures where side-chain groups are removed first, followed by cleavage from the resin. nih.gov |

| Oxalyl Chloride | Used in methanol (B129727) at room temperature. rsc.orgnih.gov | A very mild method suitable for sensitive substrates; operates under non-hydrolytic conditions. rsc.orgresearchgate.net |

| Basic Alumina | Mechanochemical (ball milling), solvent-free. rsc.org | A chemoselective, environmentally friendly method that avoids solvents and extensive purification. rsc.org |

Applications of Boc L Cyclohexylglycine in Peptide and Peptidomimetic Chemistry

Boc-L-Cyclohexylglycine as a Building Block in Peptide Synthesis

Boc-L-cyclohexylglycine, a derivative of the amino acid cyclohexylglycine with a tert-butoxycarbonyl (Boc) protecting group, is a valuable building block in the chemical synthesis of peptides. guidechem.com Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, contribute to its utility in various peptide synthesis strategies. smolecule.com The Boc protecting group is crucial for preventing unwanted reactions at the amino group during the peptide coupling process, allowing for the controlled and sequential addition of amino acids to a growing peptide chain. smolecule.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-L-cyclohexylglycine is frequently utilized in solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. In SPPS, the growing peptide chain is anchored to an insoluble solid support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps. iris-biotech.de The Boc-protection strategy, one of the two main approaches in SPPS, involves the use of an acid-labile Boc group to protect the N-terminus of the amino acid. thermofisher.com This strategy is particularly advantageous for the synthesis of complex peptides or those containing base-sensitive modifications. thermofisher.com

The incorporation of Boc-L-cyclohexylglycine into a peptide sequence during SPPS follows the standard cycle of deprotection and coupling. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amine. thermofisher.compeptide.com Subsequently, the next Boc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the resin-bound peptide. iris-biotech.de The use of deuterated N-Boc-D-cyclohexylglycine-d11 has also been noted for its applications in SPPS, particularly for structure-activity relationship studies where isotopic labeling is beneficial. vulcanchem.com

Table 1: Key Features of Boc-L-Cyclohexylglycine in SPPS

| Feature | Description | Reference(s) |

| Protection Strategy | Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection. | thermofisher.com |

| Deprotection | Removal of the Boc group is achieved using a moderately strong acid like trifluoroacetic acid (TFA). | thermofisher.compeptide.com |

| Coupling | The exposed amine is coupled with the next activated Boc-amino acid. | iris-biotech.de |

| Applications | Synthesis of complex peptides and those with base-sensitive modifications. | thermofisher.com |

| Isotopic Labeling | Deuterated versions are used for structure-activity relationship studies. | vulcanchem.com |

Solution-Phase Peptide Synthesis Applications

While SPPS is more common, Boc-L-cyclohexylglycine also finds application in solution-phase peptide synthesis (LPPS). In this approach, the peptide is synthesized in a homogenous solution, which can be advantageous for large-scale production. google.com In solution-phase synthesis, Boc is a commonly used temporary protecting group for the α-amino group. bachem.com The coupling of Boc-L-cyclohexylglycine with another amino acid ester can be achieved using coupling reagents like HATU and DIPEA in a suitable solvent such as dichloromethane (B109758). nih.gov The progress of the reaction is monitored, and upon completion, the product is isolated and purified. nih.gov

Recent advancements have focused on making solution-phase synthesis more efficient and sustainable. For instance, the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has been shown to facilitate rapid and efficient peptide bond formation with no epimerization for both N-Boc and N-Fmoc protected amino acids. mdpi.com This method also allows for a reduction in the volume of solvent required. mdpi.com

Incorporation into "Difficult Sequences" and Hydrophobic Peptides

The synthesis of certain peptide sequences, often termed "difficult sequences," can be challenging due to problems like aggregation and poor solubility. These sequences frequently contain a high proportion of hydrophobic amino acids. nih.govgenscript.com The incorporation of bulky, hydrophobic residues like cyclohexylglycine can contribute to these challenges. nih.gov However, the Boc-based SPPS strategy is often considered superior to the Fmoc-based strategy for synthesizing such difficult sequences. nih.gov

Hydrophobic peptides, such as those derived from the C-terminus of amyloid β-protein, are notoriously difficult to synthesize and purify due to their low solubility and high tendency to aggregate. nih.gov While the synthesis of these peptides can be problematic, the choice of synthesis strategy and conditions can significantly impact the outcome. For instance, in the synthesis of a hydrophobic transmembrane peptide fragment, changing the solvent from DMF to a mixture of NMP and DMSO led to improved coupling yields in Boc-based SPPS. nih.gov

Strategies for Overcoming Synthesis Challenges (e.g., aggregation, racemization)

Several strategies have been developed to mitigate the challenges of aggregation and racemization during peptide synthesis. peptide.com

Aggregation: Peptide chain aggregation can hinder coupling reactions and deprotection steps. americanpeptidesociety.orgsigmaaldrich.com Strategies to overcome this include:

Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation. sigmaaldrich.com

Specialized Solvents: Using solvent mixtures such as DCM/DMF/NMP with additives like Triton X-100 can improve solubility. sigmaaldrich.com

Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the hydrogen bonding that causes aggregation. peptide.com

Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of aggregated structures. peptide.com

In Situ Neutralization: In Boc-based synthesis, in situ neutralization protocols can be effective. peptide.compeptide.com The protonation of the peptide following Boc deprotection helps to disrupt aggregation-causing hydrogen bonds. peptide.com

Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation of the amino acid for coupling. americanpeptidesociety.orgnih.gov To suppress racemization:

Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction is a common strategy. peptide.com

Coupling Reagents: The choice of coupling reagent is critical. Reagents like HBTU and HATU are often used to maximize efficiency and minimize racemization. americanpeptidesociety.org Studies have shown that T3P® is also effective at preventing racemization. mdpi.com

Protecting Groups: Novel protecting groups, such as 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), have been developed to suppress racemization under milder deprotection conditions. nih.gov

Design and Synthesis of Peptidomimetics Utilizing Boc-L-Cyclohexylglycine

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. uminho.pt The rational design of peptidomimetics often involves the incorporation of non-canonical amino acids like cyclohexylglycine to introduce specific conformational constraints or to improve interactions with biological targets. uminho.pt

Rational Design of Peptidomimetic Structures

The rational design of peptidomimetics is a hierarchical process that begins with understanding the structure-activity relationship of a parent peptide. americanpharmaceuticalreview.com This involves identifying the key amino acid residues responsible for biological activity, often through techniques like alanine (B10760859) scanning. diva-portal.org The incorporation of non-canonical amino acids, such as those with bulky side chains like cyclohexylglycine, can help to stabilize a desired conformation or introduce new interactions. uminho.pt

The hydrophobic character of the cyclohexyl group in Boc-L-cyclohexylglycine can be exploited to design peptidomimetics that interact with hydrophobic pockets in target proteins. smolecule.com By replacing a natural amino acid with cyclohexylglycine, researchers can probe the importance of hydrophobicity at a specific position and potentially enhance the binding affinity of the peptidomimetic. smolecule.com The design process often employs computational methods, such as molecular docking, to predict the binding mode and orientation of the designed molecules. nih.gov This rational approach, combining chemical synthesis and computational modeling, has been successfully used to develop peptidomimetics targeting various biological processes, including protein-protein interactions. nih.govnih.gov For instance, Boc-L-cyclohexylglycine has been used in the synthesis of peptidomimetic PROTACs designed to degrade the 3-chymotrypsin-like protease of SARS-CoV-2. nih.gov

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design

The incorporation of N-Boc-L-cyclohexylglycine into peptide sequences is a key strategy in structure-activity relationship (SAR) studies for peptidomimetic design. Its unique structural characteristics—namely the bulky and hydrophobic cyclohexyl side chain—allow researchers to systematically probe the requirements of a binding site and optimize the properties of a lead compound. smolecule.comchemimpex.com The cyclohexyl group serves as a non-aromatic, lipophilic surrogate for other bulky residues, such as phenylalanine or tryptophan, enabling the fine-tuning of a molecule's steric and hydrophobic interactions with its biological target. chemimpex.compnas.org

Research indicates that the steric bulk and hydrophobicity imparted by the cyclohexyl moiety can significantly influence receptor binding and enzyme activity. smolecule.com In SAR studies, replacing a native amino acid with L-cyclohexylglycine can lead to several outcomes that inform the design of more potent and selective therapeutic agents. For instance, this substitution can enhance binding affinity by promoting favorable hydrophobic interactions within a receptor's binding pocket. The non-aromatic nature of the cyclohexyl ring is particularly important, as it helps to dissect the role of aromaticity versus pure bulk in ligand-receptor interactions.

A notable example of SAR insights gained from using L-cyclohexylglycine comes from the development of HIV entry inhibitors based on the chemokine RANTES (CCL5). pnas.org In these studies, researchers systematically replaced amino acids in the N-terminal region of the protein. When an L-cyclohexylglycine (Chg) residue was introduced at position 3, the resulting analog showed a 3.4-fold improvement in potency compared to the parent compound. pnas.org This was a remarkable finding, especially when contrasted with the incorporation of its aromatic counterpart, phenylglycine, at the same position, which resulted in a 100-fold decrease in activity. pnas.org This direct comparison underscored that for this specific interaction, a non-aromatic, bulky substituent was favored over an aromatic one, providing critical guidance for further optimization.

The following table summarizes key SAR findings related to the incorporation of the cyclohexylglycine moiety:

| Structural Feature | Observation in SAR Studies | Impact on Peptidomimetic Properties | Reference |

| Cyclohexyl Ring | Provides significant steric bulk and enhances lipophilicity. | Can improve binding affinity through hydrophobic interactions with receptors or enzymes. | smolecule.comchemimpex.com |

| Non-Aromatic Nature | Substitution for aromatic residues (e.g., Phenylalanine) allows for differentiation between steric and electronic (π-π) interactions. | Potency can be significantly increased where bulk is required but aromaticity is detrimental. | pnas.org |

| Proximity to Peptide Backbone | Eliminating the methylene (B1212753) spacer (as in Cyclohexylalanine vs. Cyclohexylglycine) can increase potency. | Suggests an optimal distance and orientation for the bulky group within the binding pocket. | pnas.org |

| Isotopic Labeling | The cyclohexyl group can be deuterated. | Aids in metabolic tracing and pharmacokinetic studies without significantly altering the biological activity. | vulcanchem.com |

These studies highlight how Boc-L-cyclohexylglycine serves as a valuable molecular probe, enabling medicinal chemists to dissect the forces governing molecular recognition and to rationally design peptidomimetics with improved therapeutic profiles.

Specific Examples of Peptidomimetic Compounds

Boc-L-cyclohexylglycine is a critical building block in the synthesis of advanced peptidomimetic compounds with diverse therapeutic aims. Its incorporation helps to confer specific conformational properties and to enhance biological activity.

One of the most prominent examples is in the field of HIV therapeutics. Researchers developing potent HIV entry inhibitors based on the RANTES chemokine synthesized a derivative named PSC-RANTES . pnas.org This highly potent molecule incorporates L-cyclohexylglycine at the third position of the peptide chain. The final compound, {N-nonanoyl, des-Ser1[L-thioproline2, L-cyclohexylglycine3]-RANTES(2–68)}, was found to be approximately 50 times more potent than its predecessor, AOP-RANTES, in blocking HIV entry. pnas.org The inclusion of cyclohexylglycine was a direct result of SAR studies that identified the benefit of a non-aromatic bulky side chain at this position for optimal receptor interaction. pnas.org

More recently, Boc-L-cyclohexylglycine has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to induce the degradation of specific target proteins. mdpi.comresearchgate.net In a study aimed at creating degraders for the 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2, several peptidomimetic compounds were synthesized using Boc-L-cyclohexylglycine. mdpi.comnih.gov Specifically, compounds designated 4a and 4c were assembled via peptide coupling reactions where Boc-L-cyclohexylglycine was coupled with L-Valine methyl ester hydrochloride and L-Phenylalanine methyl ester hydrochloride, respectively. mdpi.com These peptidomimetic fragments serve as the warhead that binds to the target protein (3CLpro), forming one part of the final PROTAC molecule. mdpi.com

The table below details these specific examples of peptidomimetic compounds synthesized using Boc-L-cyclohexylglycine.

| Peptidomimetic Compound | Key Components | Intended Application/Target | Reference |

| PSC-RANTES | N-nonanoyl group, L-thioproline, L-cyclohexylglycine , RANTES(2-68) backbone | HIV entry inhibitor targeting the CCR5 receptor | pnas.org |

| Compound 4a | N-Boc-L-cyclohexylglycine , L-Valine methyl ester | Intermediate for a PROTAC designed to degrade SARS-CoV-2 3CLpro | mdpi.comnih.gov |

| Compound 4c | N-Boc-L-cyclohexylglycine , L-Phenylalanine methyl ester | Intermediate for a PROTAC designed to degrade SARS-CoV-2 3CLpro | mdpi.com |

These examples demonstrate the practical application of Boc-L-cyclohexylglycine in constructing complex and highly active peptidomimetics, from viral entry inhibitors to targeted protein degraders.

Advanced Applications in Drug Discovery and Chemical Biology

Boc-L-Cyclohexylglycine in Pharmaceutical Development

The incorporation of Boc-L-cyclohexylglycine into potential drug molecules is a strategic choice aimed at optimizing various pharmaceutical properties. Its application spans from the initial design of drug candidates to enhancing the performance of final formulations.

Boc-L-cyclohexylglycine serves as a crucial intermediate and building block in the synthesis of complex pharmaceutical compounds. guidechem.comruifuchemical.com Its rigid and hydrophobic cyclohexyl group can introduce conformational constraints and specific interactions with biological targets, which is a key aspect of rational drug design. Researchers utilize this compound to systematically modify lead structures to improve their potency, selectivity, and metabolic stability.

A notable application is in the development of protease inhibitors. For instance, Boc-L-cyclohexylglycine was used as a reactant in the synthesis of a potent inhibitor for the Hepatitis C virus (HCV) NS3 protease, an enzyme critical for viral replication. pharmaffiliates.comresearchgate.net Similarly, it has been incorporated as the P3 residue in peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), another essential viral enzyme. biorxiv.orgbiorxiv.org In the development of the HCV drug boceprevir, optimization of the P3 position with residues like cyclohexylglycine was a key step. researchgate.net Furthermore, its deuterated form, N-Boc-L-cyclohexylglycine-d11, is used in pharmacokinetic studies to track the metabolism of drug candidates. pharmaffiliates.comvulcanchem.com

A significant challenge in drug development is ensuring that an active pharmaceutical ingredient (API) reaches its target site in the body in sufficient concentration, a property known as bioavailability. colorcon.com The physicochemical properties of a drug, such as its solubility and lipophilicity, are major determinants of its bioavailability. colorcon.comnih.gov

Peptide-based therapeutics have gained prominence for their high specificity and potency. mdpi.com Boc-L-cyclohexylglycine is a valuable building block in the chemical synthesis of these therapeutic peptides and peptidomimetics. chemimpex.comguidechem.compeptide.com It is frequently employed in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. smolecule.comsigmaaldrich.com

In SPPS, the Boc group serves to protect the amino group of cyclohexylglycine, preventing it from forming unwanted side reactions while another amino acid is coupled to the growing peptide chain. smolecule.com The Boc group is stable under many reaction conditions but can be easily removed with mild acid, allowing for the sequential addition of amino acids to construct a complex peptide. smolecule.commdpi.com The inclusion of non-natural amino acids like L-cyclohexylglycine is a common strategy to enhance the metabolic stability and proteolytic resistance of peptides, as they are not easily recognized by the body's natural proteases. mdpi.com This can prolong the therapeutic effect of the peptide drug.

Enzyme Inhibition and Receptor Binding Studies

The distinct steric and hydrophobic properties of the cyclohexylglycine side chain make it a powerful tool for investigating and modulating the interactions between small molecules and biological macromolecules like enzymes and receptors.

Boc-L-cyclohexylglycine is a key component in the synthesis of molecules designed to probe and inhibit enzyme activity. chemimpex.com A prominent example is its use in creating RAY1216, a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). biorxiv.org In this inhibitor, the cyclohexylglycine residue occupies the P3 position of the molecule, contributing to its binding within the enzyme's active site. biorxiv.org

Kinetic studies of RAY1216 revealed a "slow-tight" inhibition mechanism. biorxiv.orgbiorxiv.org This means the inhibitor binds gradually but forms a highly stable complex with the enzyme, leading to a prolonged duration of inhibition. biorxiv.org This is characterized by a slow dissociation from the enzyme-inhibitor complex, as indicated by a long drug-target residence time. biorxiv.org For RAY1216, the residence time was found to be approximately 12 times longer than that of nirmatrelvir (B3392351) (the active component of Paxlovid), suggesting a more stable interaction with the protease. biorxiv.orgbiorxiv.org This type of reversible covalent inhibition is a desirable property in drug candidates, as it can lead to sustained target engagement. biorxiv.org

| Inhibitor | Inhibition Mechanism | Inhibition Constant (Ki) | Drug-Target Residence Time |

|---|---|---|---|

| RAY1216 (contains cyclohexylglycine) | Slow-tight, Reversible Covalent | 8.6 nM | 104 min |

| Nirmatrelvir (PF-07321332) | Fast-on, Fast-off | Not specified | 9 min |

The design of selective ligands—molecules that bind to specific receptors or enzymes—is fundamental to drug discovery and chemical biology. guidechem.com Boc-L-cyclohexylglycine is utilized as a structural scaffold in the synthesis of such ligands. chemimpex.com Its defined stereochemistry and bulky side chain can be exploited to achieve high affinity and selectivity for a particular biological target. smolecule.com

For example, researchers have incorporated Boc-L-cyclohexylglycine into dipeptide structures to investigate their binding affinity for different opioid receptor subtypes. nih.gov In a different application, it was used as a coupling partner in a multi-step synthesis to create ligands for E3 ligases, which are key components of proteolysis-targeting chimeras (PROTACs)—a novel therapeutic modality designed to induce the degradation of specific target proteins. frontiersin.org These examples highlight how the compound serves as a versatile synthetic tool for creating tailored molecules to interact with specific biological targets, thereby advancing our understanding of cellular processes and providing a basis for new therapeutic strategies. chemimpex.comguidechem.com

Case Studies: Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). kuleuven.be Their activity is crucial in physiological processes like wound healing and embryogenesis, but their overexpression is linked to pathological conditions including cancer metastasis, arthritis, and vascular diseases. kuleuven.bemdpi.com Consequently, the development of MMP inhibitors (MMPIs) is a significant area of therapeutic research. kuleuven.bemdpi.com

Research has identified derivatives of cyclohexylglycine as a promising scaffold for creating potent MMP inhibitors. researchgate.netwikidata.org These inhibitors typically function by binding to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity. mdpi.com The synthesis of these complex, targeted inhibitors relies on the use of protected amino acids to ensure precise chemical assembly. Boc-L-cyclohexylglycine is an essential precursor in these synthetic pathways, where its tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide coupling reactions. Once the desired molecular framework is constructed, the Boc group is removed to yield the final, active inhibitor.

Studies have focused on developing carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold, demonstrating the utility of this specific amino acid in achieving potency against these enzymes. researchgate.netwikidata.orgdntb.gov.ua While many initial broad-spectrum MMPIs failed in clinical trials due to severe side effects, the focus has shifted to designing highly selective inhibitors. kuleuven.be The unique structure of the cyclohexylglycine side chain can be exploited to achieve greater selectivity for specific MMPs, such as MMP-2 and MMP-9, which are key targets in cancer therapy. mdpi.comgoogle.comnih.govplos.org

Case Studies: Dipeptidyl Peptidase IV (DP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV or DP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). oatext.comnih.gov By inhibiting DPP-IV, the half-life of these hormones is extended, leading to enhanced glucose-dependent insulin (B600854) secretion. This mechanism makes DPP-IV inhibitors a cornerstone in the treatment of type 2 diabetes mellitus. oatext.comwikipedia.org

Cyclohexylglycine derivatives have been identified as highly effective components in the design of potent DPP-IV inhibitors. nih.gov The bulky cyclohexyl group fits well into the S2 hydrophobic pocket of the DPP-IV active site, contributing significantly to the inhibitor's binding affinity and potency. Research into the structure-activity relationships of various inhibitor classes has highlighted the importance of this moiety.

The synthesis of these peptidomimetic inhibitors requires precise chemical control, which is achieved by using N-protected amino acids. Boc-L-cyclohexylglycine serves as a fundamental building block, enabling its incorporation into various molecular scaffolds. For example, substituted 4-amino cyclohexylglycine analogues have been evaluated and shown to be extremely potent inhibitors of the enzyme, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

Table 1: Examples of Cyclohexylglycine-Derived DP-IV Inhibitors and Their Potency

| Compound/Derivative Class | Key Structural Feature | Reported Potency (IC50) | Reference |

|---|---|---|---|

| Bis-sulfonamide 15e | 4-Amino cyclohexylglycine analogue | 2.6 nM | nih.gov |

| 2,4-difluorobenzenesulfonamide 15b | 4-Amino cyclohexylglycine analogue | - | nih.gov |

| 1-naphthyl amide 16b | 4-Amino cyclohexylglycine analogue | - | nih.gov |

| Cyanopyrrolidines | Resemble proline-containing substrates | - | mdpi.com |

Case Studies: Hepatitis C Protease Inhibitors

The Hepatitis C virus (HCV) NS3/NS4a serine protease is essential for viral replication, making it a prime target for antiviral drug development. diva-portal.orggoogle.com Inhibitors of this enzyme block the processing of the viral polyprotein, thereby halting the viral life cycle. google.com

N-Boc-L-cyclohexylglycine is explicitly identified as a key reactant and building block in the synthesis of potent HCV protease inhibitors. pharmaffiliates.compharmaffiliates.com Its incorporation is a critical step in constructing complex macrocyclic inhibitors designed to fit into the active site of the NS3 protease with high affinity.

Table 2: Research Findings on Boc-L-cyclohexylglycine in HCV Inhibitor Synthesis

| Finding | Application Context | Source |

|---|---|---|

| Reactant for potent HCV protease inhibitor | Direct use in synthesis | pharmaffiliates.compharmaffiliates.com |

| Key coupling partner with m-tyrosine | Synthesis of macrocyclic α-ketoamides | acs.org |

| Component of potent 17-membered macrocycles | Resulting inhibitors had Ki* values of 0.16−0.31 μM | acs.org |

Proteolysis-Targeting Chimeras (PROTACs) and Degrader Development

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins. nih.govresearchgate.net

Integration of Boc-L-Cyclohexylglycine in PROTAC Design

PROTACs are heterobifunctional molecules, comprising a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. researchgate.netnih.gov The design of the warhead is critical for selectively targeting a protein of interest (POI). Boc-L-cyclohexylglycine has been successfully used as a key building block in the synthesis of the warhead portion of certain PROTACs, particularly those designed as peptidomimetics targeting proteins like Inhibitors of Apoptosis Proteins (IAPs). nih.govresearchgate.netresearchgate.net

Synthetic schemes show that Boc-L-cyclohexylglycine is coupled to other amino acids or core structures in a stepwise manner to build the target-binding ligand. nih.govresearchgate.net The Boc protecting group is essential for this controlled synthesis, preventing unwanted side reactions and allowing for the sequential addition of components. After the warhead is assembled, the Boc group is cleaved, and the structure is further elaborated or connected to the linker and E3 ligase ligand to complete the PROTAC molecule. nih.gov

Mechanism of Action of PROTACs in Protein Degradation

The mechanism of action for PROTACs is event-driven and catalytic, distinguishing it from traditional occupancy-based inhibitors. portlandpress.com A PROTAC molecule functions by inducing proximity between the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). nih.govfrontiersin.org

Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. wikipedia.org The attachment of a polyubiquitin (B1169507) chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. frontiersin.orgwikipedia.org After the POI is degraded into smaller peptides, the PROTAC molecule is released and can engage another target protein and E3 ligase, repeating the cycle. portlandpress.com This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations. portlandpress.com

Strategies for Linker Attachment and E3 Ligase Recruitment

The success of a PROTAC is highly dependent on the strategic connection of its components and the effective recruitment of an E3 ligase.

Linker Attachment: The linker's length, composition, and attachment points are critical variables that influence the stability and geometry of the ternary complex, and thus the degradation efficiency. explorationpub.com In PROTACs where Boc-L-cyclohexylglycine is used, it is part of the warhead. The synthesis involves forming amide bonds, a process facilitated by the Boc protecting group. nih.govsemanticscholar.org The linker can be attached to the warhead or the E3 ligase ligand at various points, and its chemical nature (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) is optimized to ensure proper orientation of the two proteins for effective ubiquitination. explorationpub.comacs.org

E3 Ligase Recruitment: While over 600 E3 ligases exist in humans, the majority of PROTACs developed to date recruit a small number, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govwikipedia.org The synthetic routes incorporating Boc-L-cyclohexylglycine have been used to create ligands for Inhibitor of Apoptosis Proteins (IAP), a different class of E3 ligases. nih.govresearchgate.netresearchgate.net The choice of E3 ligase is crucial as their expression can vary between different cell and tissue types, offering a potential avenue for achieving tissue-selective protein degradation. nih.gov Emerging strategies are even exploring heterotrivalent PROTACs that can recruit two different E3 ligases simultaneously to enhance degradation efficiency. acs.orgchemrxiv.org

Overcoming Drug Resistance with PROTAC Technology

Proteolysis-targeting chimera (PROTAC) technology presents a revolutionary approach in pharmacology, offering a potent strategy to combat acquired drug resistance, a major hurdle in cancer therapy. nih.govnih.gov Traditional inhibitor drugs function by binding to a target protein, often at its active site, to block its function. However, cancer cells can develop resistance through mutations in the target protein that prevent the inhibitor from binding effectively, or by overexpressing the target protein to a level that overwhelms the inhibitor. nih.gov

PROTACs operate on a fundamentally different, event-driven mechanism. mdpi.com These heterobifunctional molecules are designed not just to block, but to induce the complete degradation of a target protein. frontiersin.orgmdpi.com A PROTAC consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. frontiersin.org By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the cell's own proteasome. mdpi.com This degradation-based action allows PROTACs to be effective even when target proteins are mutated or overexpressed, thereby overcoming common resistance mechanisms. nih.govmdpi.com

The non-natural amino acid Boc-L-cyclohexylglycine serves as a critical synthetic building block in the construction of certain E3 ligase ligands, which are core components of these advanced therapeutics. Specifically, it has been incorporated into the synthesis of peptidomimetic ligands for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase. nih.govresearchgate.net Research has detailed the synthesis of IAP antagonists based on an N-Me-Ala-Val/Chg-Pro-OH motif, where "Chg" represents cyclohexylglycine. nih.govresearchgate.net These antagonists are designed to mimic the endogenous proapoptotic protein Smac, which blocks the interaction between IAPs and caspases, thereby promoting programmed cell death. nih.gov The inclusion of the bulky, hydrophobic cyclohexylglycine residue influences the conformation and binding properties of the ligand. nih.gov

Detailed synthetic schemes show that Boc-L-cyclohexylglycine is coupled with other amino acid residues to build the peptide backbone of the IAP ligand. researchgate.net For example, a common step involves the deprotection of a proline derivative followed by a peptide coupling reaction with Boc-L-cyclohexylglycine, using reagents like EDC and HOBt. researchgate.net This modular synthesis allows for the creation of potent ligands that can be incorporated into PROTACs designed to target and degrade proteins implicated in cancer and other diseases.

By facilitating the creation of robust E3 ligase ligands, Boc-L-cyclohexylglycine plays an integral role in the development of PROTACs aimed at eradicating disease-causing proteins that have become resistant to traditional therapies.

| Component | Description | Role of Boc-L-cyclohexylglycine |

| PROTAC | A heterobifunctional molecule that induces targeted protein degradation. | Used in the synthesis of the E3 ligase ligand component. |

| E3 Ligase Ligand | The part of the PROTAC that recruits an E3 ubiquitin ligase (e.g., IAP). | Acts as a key amino acid building block in peptidic IAP ligands. |

| Mechanism | Hijacks the ubiquitin-proteasome system to destroy target proteins. | Contributes to the structure and function of the IAP ligand. |

| Advantage | Can overcome drug resistance caused by target protein mutation or overexpression. | Enables the synthesis of potent IAP ligands for use in PROTACs. |

Bioconjugation Strategies Involving Boc-L-Cyclohexylglycine

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and drug development. thermofisher.com While advanced strategies often involve the site-specific incorporation of non-natural amino acids into proteins followed by bioorthogonal reactions, the primary and well-documented bioconjugation strategy involving Boc-L-cyclohexylglycine is its use as a specialized building block in the stepwise chemical synthesis of complex bioactive peptides and peptidomimetics. ethz.chnih.govnih.gov

The most prominent application of this strategy is in the synthesis of E3 ligase ligands for PROTACs, as discussed previously. The construction of these ligands is a multi-step process of conjugating different amino acid residues in a precise sequence. Boc-L-cyclohexylglycine is employed as a key structural unit in the synthesis of ligands for the IAP family of E3 ligases. nih.govresearchgate.net

The synthesis of an IAP ligand provides a clear example of a bioconjugation workflow utilizing this compound. The process typically involves solid-phase or solution-phase peptide synthesis, where the amino group of one residue is coupled to the carboxylic acid of another. The "Boc" (tert-butoxycarbonyl) group on Boc-L-cyclohexylglycine serves as a temporary protecting group for its amino function, preventing unwanted side reactions and allowing for controlled, sequential bond formation. researchgate.net

A representative synthetic step is the coupling of an N-terminal deprotected dipeptide (like Val-Pro) with Boc-L-cyclohexylglycine. This reaction forms a new peptide bond, extending the peptide chain. The process is then repeated, conjugating Boc-N-methyl-L-alanine to the newly added cyclohexylglycine residue after its Boc group is removed. researchgate.net This step-by-step conjugation results in a specific tetrapeptide sequence that mimics the IAP-binding motif of the natural Smac protein. nih.gov

This synthetic conjugation creates a highly functional molecule—the IAP ligand—which is itself then conjugated via a linker to a separate ligand that targets a specific protein for degradation. This entire assembly constitutes the final PROTAC molecule. Therefore, the bioconjugation strategy involving Boc-L-cyclohexylglycine is fundamental to creating one of the two key recognition elements of certain PROTACs.

Table of Synthetic Reagents in IAP Ligand Synthesis Below is a table of reagents commonly used in the peptide coupling steps involving Boc-L-cyclohexylglycine for the synthesis of IAP ligands. researchgate.net

| Reagent | Full Name | Function |

| Boc-L-cyclohexylglycine | N-(tert-butoxycarbonyl)-L-cyclohexylglycine | Amino acid building block with a protected amine group. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent; activates carboxyl groups for amide bond formation. |

| HOBt | Hydroxybenzotriazole | Coupling additive; suppresses side reactions and racemization. |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base used to neutralize acid formed during coupling. |

| DMF | Dimethylformamide | Polar aprotic solvent for the coupling reaction. |

| HCl in Dioxane | Hydrochloric acid in Dioxane | Reagent used for the removal of the Boc protecting group. |

Conformational Analysis and Structural Characterization of Boc L Cyclohexylglycine

Spectroscopic Analysis in Conformational Studies

Spectroscopic techniques are powerful tools for investigating the conformational preferences of molecules in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a wealth of information on the dynamic and time-averaged structural properties of flexible molecules like Boc-L-cyclohexylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the solution-state conformation of N-Boc protected amino acids. The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provides critical insights into the torsional angles and the relative orientation of different parts of the molecule. For Boc-L-cyclohexylglycine, the presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the cyclohexyl side chain introduces significant conformational constraints and complexities.

The 1H and 13C NMR spectra of Boc-L-cyclohexylglycine in various solvents reveal the presence of multiple conformers in solution. This is often manifested as broadened peaks or distinct sets of signals for different conformational isomers at room temperature. The equilibrium between these conformers is influenced by factors such as solvent polarity and temperature. For instance, in N-Boc protected amino acids, hindered rotation around the C-N amide bond of the carbamate (B1207046) group can lead to the existence of cis and trans isomers. mdpi.com This phenomenon is observable in the NMR spectra of related compounds like N-Boc-L-valine, where a mixture of isomers due to hindered C-N rotation is detected. chemicalbook.com

Interpretation of NMR Data for Rotational Isomers and Dynamics

The detailed interpretation of NMR data allows for the characterization of rotational isomers (rotamers) and their dynamic exchange. In the case of Boc-L-cyclohexylglycine, the key rotational bonds that define its conformation are the urethane (B1682113) C-N bond, the N-Cα bond (φ), the Cα-C' bond (ψ), and the Cα-Cβ bond (χ1).

The following table illustrates typical 1H NMR chemical shifts for a related N-Boc protected amino acid, N-Boc-L-valine, which shows distinct signals for different isomers, a phenomenon expected for Boc-L-cyclohexylglycine as well.

| Proton | Chemical Shift (ppm) - Isomer 1 | Chemical Shift (ppm) - Isomer 2 |

| NH | 6.33 | 5.09 |

| α-CH | 4.27 | 4.03 |

| β-CH | 2.20 | 2.20 |

| γ-CH3 | 1.00 | 0.94 |

| Boc-(CH3)3 | 1.450 | 1.450 |

| Table 1: Illustrative 1H NMR data for rotamers of N-Boc-L-valine, indicating the presence of multiple conformations in solution. chemicalbook.com |

Applications of 2D NMR and Isotopic Labeling in Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for the unambiguous assignment of proton and carbon signals and for obtaining spatial information.

COSY experiments establish scalar coupling networks, helping to identify protons that are connected through covalent bonds within the cyclohexyl ring and the amino acid backbone.

HSQC correlates directly bonded proton and carbon atoms, facilitating the assignment of the complex aliphatic signals from the cyclohexyl and Boc groups.

Isotopic labeling , the incorporation of stable isotopes like 13C, 15N, and 2H, can significantly enhance NMR studies, especially for more complex peptides containing Boc-L-cyclohexylglycine. ckisotopes.comsigmaaldrich.com Uniform or selective 13C and 15N labeling increases the sensitivity of heteronuclear NMR experiments and allows for the measurement of one-bond and multi-bond coupling constants, which are valuable for dihedral angle determination. nih.gov Deuteration can simplify complex proton spectra and reduce relaxation effects, leading to sharper lines. ckisotopes.com While often applied to larger biomolecules, the principles of isotopic labeling are also beneficial for detailed conformational studies of modified amino acids. sigmaaldrich.comnih.gov

Computational Chemistry for Conformational and Mechanistic Insights

Computational methods provide a powerful complement to experimental techniques by allowing for the exploration of the potential energy surface of a molecule and the simulation of its dynamic behavior. unipd.it

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics (MM) and quantum chemical (QC) calculations are used to determine the relative energies of different conformers of Boc-L-cyclohexylglycine and the energy barriers for their interconversion. unipd.itnih.gov

Molecular Mechanics (MM) employs classical force fields (e.g., MMFF94s) to rapidly calculate the potential energy of a molecule as a function of its geometry. nrel.gov This approach is well-suited for exploring the vast conformational space of the flexible cyclohexyl ring and identifying low-energy conformers. nrel.gov

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the conformers identified by MM. nih.govnrel.gov DFT calculations can accurately model the subtle electronic effects of the urethane and carboxylic acid groups that influence conformational stability. For instance, DFT calculations have been successfully used to investigate rotational barriers and conformational chirality in various organic molecules. unibas.it

The combination of these methods allows for the construction of a detailed potential energy surface, providing insights into the most stable conformations of Boc-L-cyclohexylglycine.

Molecular Dynamics Simulations in Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational space of Boc-L-cyclohexylglycine by simulating the atomic motions over time. nih.govarxiv.org Starting from a low-energy conformation obtained from MM or QC calculations, MD simulations can reveal the accessible conformations and the pathways of conformational transitions in a simulated solvent environment. udea.edu.co

MD simulations can provide a dynamic picture of the conformational equilibria, including the puckering of the cyclohexyl ring and the rotations around the key dihedral angles. arxiv.orgresearchgate.net The trajectories from MD simulations can be analyzed to calculate time-averaged properties, such as inter-proton distances, which can be directly compared with experimental data from NMR (e.g., NOEs). udea.edu.co This integration of simulation and experiment provides a robust model of the conformational behavior of Boc-L-cyclohexylglycine in solution. Techniques like replica exchange with solute tempering molecular dynamics (REST-MD) can be particularly useful for visualizing conformational exchange dynamics and comparing them with NMR data. copernicus.org

Prediction of Reactivity and Reaction Mechanisms

The reactivity of Boc-L-cyclohexylglycine is fundamentally governed by its structure, which features a carboxylic acid group, a bulky cyclohexyl side chain, and an amine group protected by a tert-butoxycarbonyl (Boc) moiety. This structure designates it as a key intermediate in organic synthesis, particularly in the creation of peptides and complex pharmaceutical compounds. guidechem.com The Boc group is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions, which is a cornerstone of modern peptide synthesis strategies like solid-phase peptide synthesis (SPPS). organic-chemistry.org This controlled deprotection allows for the sequential addition of amino acids to build a peptide chain.

The compound's primary role is as a building block. guidechem.com Its specific application dictates the reaction mechanism involved. For instance, in peptide coupling reactions, the carboxylic acid group is activated using coupling reagents to facilitate the formation of an amide bond with the free amino group of another amino acid. bas.bg A notable application is its use as a reactant in the synthesis of potent inhibitors for the hepatitis C virus (HCV) NS3 protease, highlighting its utility in developing targeted therapeutics. scispace.com

Furthermore, the defined stereochemistry and the sterically demanding cyclohexyl group allow Boc-L-cyclohexylglycine to be used as a chiral auxiliary. In this capacity, it can influence the stereochemical outcome of a reaction, guiding the formation of a specific stereoisomer in asymmetric synthesis. escholarship.org

Predicting the precise reactivity and elucidating reaction mechanisms can be enhanced through computational chemistry. While specific public studies on Boc-L-cyclohexylglycine are not abundant, the general approach involves modeling reaction pathways and transition states to understand the energetic favorability of different outcomes. Experimental techniques, such as studying the kinetic isotope effects with deuterated analogs of the compound, can also provide deep insights into reaction mechanisms by revealing the rate-determining steps of a chemical transformation.

In Silico Studies for Enzyme-Ligand Interactions

In silico studies, which utilize computer simulations, are indispensable for predicting and analyzing how a molecule like Boc-L-cyclohexylglycine, or peptides containing it, interact with biological targets such as enzymes. nih.govcore.ac.uk These computational methods are crucial in fields like drug discovery for understanding binding affinity, specificity, and the dynamic nature of the interaction between a ligand and its protein target. nih.govmdpi.com

Two primary computational techniques are employed for these investigations:

Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govorientjchem.org For a peptide containing a cyclohexylglycine residue, docking simulations can place it within the active site of an enzyme (e.g., a protease). The program then calculates a "docking score" based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, to estimate the binding affinity. ikm.org.my This allows researchers to rapidly screen many potential drug candidates and prioritize those with the most favorable predicted binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the behavior of the enzyme-ligand complex over time at an atomic level. nih.govnih.gov These simulations provide a dynamic view, showing how the protein and ligand adjust their conformations upon binding and assessing the stability of the interaction. mdpi.com MD can reveal crucial information about conformational changes, the role of water molecules in the binding site, and the flexibility of the ligand and protein, which are aspects that static docking models cannot fully capture. nih.gov

These in silico approaches are vital for rational drug design. For example, in the development of the aforementioned hepatitis C protease inhibitors, computational studies would be used to refine the structure of the inhibitor to maximize its interaction with the enzyme's active site, thereby improving its potency and specificity. semanticscholar.org

Integrated Spectroscopic and Computational Approaches

The combination of experimental spectroscopic techniques with computational modeling offers a powerful synergy for the detailed conformational and structural analysis of Boc-L-cyclohexylglycine and its derivatives. mdpi.combeilstein-journals.org This integrated approach allows for a more complete understanding of the molecule's structure in different environments, from the solid state to solution. beilstein-journals.orgnih.gov Experimental data provides real-world measurements that can be used to validate and refine computational models, leading to highly accurate structural insights. nih.gov

Key spectroscopic methods and their integration with computational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the three-dimensional structure of molecules in solution. beilstein-journals.org While 1D NMR (¹H and ¹³C) is used to confirm the basic chemical structure and purity, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information on the spatial proximity of atoms. mdpi.comacs.org These through-space correlations can be used as distance restraints in computational modeling to build accurate 3D structures of peptides containing the cyclohexylglycine residue, helping to identify stable secondary structures like β-turns. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the vibrational frequencies of chemical bonds and is particularly useful for studying hydrogen bonding. bas.bgresearchgate.net In peptides and amino acid derivatives, shifts in the stretching frequencies of amide (N-H) and carbonyl (C=O) groups can indicate their participation in intramolecular hydrogen bonds. mdpi.com This experimental data on hydrogen bonding patterns can be directly compared with the conformations predicted by computational methods, like Density Functional Theory (DFT) or force-field-based calculations, to confirm the presence of specific folded structures. mdpi.comnih.gov